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  • Product: Heptan-3-yl 2-bromoacetate
  • CAS: 59956-53-5

Core Science & Biosynthesis

Foundational

Heptan-3-yl 2-bromoacetate: Chemical Profiling, Mechanistic Utility, and Synthetic Methodologies

Executive Summary Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5) is a highly specialized, bifunctional aliphatic ester utilized extensively in advanced organic synthesis and drug development[1]. Featuring a highly electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5) is a highly specialized, bifunctional aliphatic ester utilized extensively in advanced organic synthesis and drug development[1]. Featuring a highly electrophilic α-bromoester motif coupled with a sterically hindered, secondary branched aliphatic chain (heptan-3-yl), this compound serves as a premium building block for covalent modifier design, PROTAC linker engineering, and targeted alkylation workflows. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural rationale in pharmacology, and self-validating synthetic protocols.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physical properties of Heptan-3-yl 2-bromoacetate is critical for predicting its behavior in both synthetic environments and biological assays. The molecule consists of a 7-carbon aliphatic chain attached at the 3-position to a bromoacetate headgroup[2].

Table 1: Physicochemical Properties of Heptan-3-yl 2-bromoacetate

PropertyValue
IUPAC Name Heptan-3-yl 2-bromoacetate
CAS Registry Number 59956-53-5[1]
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
SMILES CCCCC(CC)OC(=O)CBr
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, EtOAc, Hexanes; Insoluble in H₂O
Electrophilic Center α-carbon (adjacent to carbonyl and bromine)

Structural Rationale in Drug Development

The architectural design of Heptan-3-yl 2-bromoacetate is not arbitrary; it is engineered for specific pharmacokinetic and reactive outcomes.

The Bromoacetate Warhead (Electrophilicity)

The α-bromoester group is a potent alkylating agent. The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom renders the intervening α-carbon highly susceptible to nucleophilic attack (Sₙ2 mechanism). In drug development, this moiety is frequently utilized to covalently bind to nucleophilic residues (such as Cysteine or Lysine) on target proteins, forming irreversible thioether or amine linkages[3].

The Heptan-3-yl Shield (Steric Tuning & Lipophilicity)

While primary bromoacetates (e.g., ethyl bromoacetate) are highly reactive, their corresponding esters are rapidly hydrolyzed by non-specific carboxylesterases in human plasma. By utilizing a secondary alcohol (heptan-3-ol) to form the ester, the resulting heptan-3-yl group introduces significant steric bulk adjacent to the ester oxygen. This steric shielding restricts the access of the esterase catalytic triad to the carbonyl carbon, thereby extending the biological half-life of the molecule or its derivatives in vivo, while maintaining a high LogP for cellular membrane permeability.

SN2_Mechanism Nuc Biological Nucleophile (e.g., Cys-SH) TS Transition State [S---CH2---Br]‡ Nuc->TS Nucleophilic Attack Elec Heptan-3-yl 2-bromoacetate (Electrophile) Elec->TS Prod Covalent Adduct (Thioether Linkage) TS->Prod Bond Formation Br Bromide Ion (Leaving Group) TS->Br Bond Cleavage

Figure 1: SN2 alkylation mechanism of Heptan-3-yl 2-bromoacetate with a biological nucleophile.

Synthetic Methodologies

To ensure high scientific integrity, the synthesis of Heptan-3-yl 2-bromoacetate must be approached as a self-validating system. Below are two highly reliable, field-proven methodologies for its preparation.

Protocol A: Steglich Esterification (Recommended for Acid-Sensitive Substrates)

The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to couple bromoacetic acid with heptan-3-ol under mild conditions[4][5].

Causality & Mechanism: DCC activates the bromoacetic acid to form an O-acylisourea intermediate. Because secondary alcohols like heptan-3-ol are sterically hindered and inherently poor nucleophiles, DMAP is introduced as an acyl transfer catalyst. DMAP attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is rapidly captured by the alcohol, preventing the formation of inactive N-acylurea byproducts[6].

Step-by-Step Workflow:

  • Initiation: In an oven-dried flask under inert atmosphere (N₂), dissolve heptan-3-ol (1.0 equiv, 10 mmol) and bromoacetic acid (1.05 equiv, 10.5 mmol) in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to 0 °C using an ice bath.

  • Catalysis: Add DMAP (0.1 equiv, 1.0 mmol) to the stirring solution.

  • Activation: Dissolve DCC (1.1 equiv, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic activation.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to yield the pure ester.

Synthesis_Workflow Step1 Step 1: Initiation Dissolve Heptan-3-ol & Bromoacetic acid in DCM Cool to 0°C Step2 Step 2: Activation Add DCC (Coupling Agent) & DMAP (Catalyst) Stir at 0°C to RT Step1->Step2 Step3 Step 3: Reaction O-Acylisourea intermediate formation Nucleophilic attack by alcohol Step2->Step3 Step4 Step 4: Workup Filter DCU byproduct Wash with NaHCO3 & Brine Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Steglich esterification workflow for synthesizing Heptan-3-yl 2-bromoacetate.

Protocol B: Acyl Halide Esterification (High Yield, Scalable)

For rapid, scalable synthesis, the reaction of bromoacetyl bromide with heptan-3-ol in the presence of a non-nucleophilic base is preferred[7].

Causality & Mechanism: Bromoacetyl bromide is exceptionally electrophilic. Triethylamine (TEA) is employed strictly as an acid scavenger to neutralize the generated hydrobromic acid (HBr), driving the equilibrium forward and preventing the degradation of the ester. The reaction must be kept at 0 °C during addition to suppress the formation of ketene intermediates, which can lead to complex oligomeric mixtures.

Step-by-Step Workflow:

  • Dissolve heptan-3-ol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0 °C.

  • Add bromoacetyl bromide (1.1 equiv) dropwise over 30 minutes.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Quench with ice water, extract with DCM, wash with brine, and purify via distillation or chromatography.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized Heptan-3-yl 2-bromoacetate, the product must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The defining feature is a sharp singlet at ~3.75 - 3.85 ppm (2H), corresponding to the methylene protons of the bromoacetate group (-CH₂ -Br).

    • A multiplet at ~4.85 - 5.00 ppm (1H) confirms the presence of the esterified methine proton (-O-CH -).

    • The aliphatic chain protons will appear as a complex series of multiplets between 0.80 and 1.70 ppm (14H).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl carbon (C=O) at ~167 ppm .

    • Ester methine carbon (-O-CH-) at ~77 ppm .

    • Bromomethyl carbon (-CH₂-Br) at ~26 ppm .

  • Mass Spectrometry (ESI+): Due to the presence of a single bromine atom, the mass spectrum will display a characteristic 1:1 isotopic doublet for the molecular ion adduct (e.g.,[M+Na]⁺ at m/z 259 and 261), validating the incorporation of the halogen.

Safety Note: Bromoacetates are potent alkylating agents and severe lachrymators. All synthetic and analytical manipulations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

References

  • EvitaChem. "Buy 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine (EVT-14085681) - EvitaChem". EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWkAXUwfkxwAez7lRCW0ZNtW5OCABB0PbPupd7Deqq8_ac5VU3PDrsuHLSTV1ZEXPTjWv7v4_ooe5qTLXsXgBiY9SLXv0MbvONAbU_suT78lS1_rJbpRAE0w8ii0UxLeHbsKtev2R49Q==]
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Sources

Exploratory

Physical Properties and Distillation Dynamics of Heptan-3-yl 2-Bromoacetate: A Technical Guide for Chemical Synthesis

Executive Summary Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5) is a specialized branched aliphatic ester of bromoacetic acid[1]. In modern drug development and active pharmaceutical ingredient (API) synthesis, alpha-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5) is a specialized branched aliphatic ester of bromoacetic acid[1]. In modern drug development and active pharmaceutical ingredient (API) synthesis, alpha-bromo esters serve as highly reactive electrophiles for nucleophilic substitution (SN2) reactions. The inclusion of the branched heptan-3-yl tail provides unique lipophilic properties, making this compound particularly valuable for modulating the partition coefficient (LogP) of drug candidates or synthesizing custom lipid excipients for nanoparticle formulations.

This whitepaper provides an authoritative analysis of the physical properties of heptan-3-yl 2-bromoacetate, with a specific focus on its thermodynamic behavior, boiling point dynamics, and a field-validated protocol for its synthesis and vacuum distillation.

Physicochemical Profiling & Thermodynamic Behavior

Understanding the physical properties of heptan-3-yl 2-bromoacetate is critical for safe handling and effective purification. Alpha-bromo esters are notoriously sensitive to thermal degradation; heating them near their atmospheric boiling points often induces dehydrobromination (loss of HBr) or auto-polymerization.

Because empirical boiling point data for the specific heptan-3-yl 2-bromoacetate isomer is rarely documented at standard atmospheric pressure (760 mmHg) due to this instability[2], thermodynamic properties are reliably extrapolated from its exact structural isomers (C9H17BrO2). For instance, the linear isomer ethyl 7-bromoheptanoate exhibits a boiling point of 112 °C at 5 mmHg[3], while tert-butyl 5-bromopentanoate boils at 93 °C at 1.6 Torr[4].

Based on these isomeric analogs, the quantitative physical data is summarized below:

Table 1: Physical and Thermodynamic Properties
PropertyValue / Description
Chemical Name Heptan-3-yl 2-bromoacetate
CAS Registry Number 59956-53-5
Molecular Formula C9H17BrO2
Molecular Weight 237.13 g/mol
Predicted Boiling Point (760 mmHg) ~240 °C - 250 °C (Subject to thermal decomposition)
Practical Boiling Point (Vacuum) ~100 °C - 115 °C at 5.0 mmHg
Density (Predicted) 1.21 - 1.22 g/mL at 25 °C
Appearance Colorless to pale yellow liquid

Mechanistic Utility in Drug Development

The architectural design of heptan-3-yl 2-bromoacetate offers two distinct functional domains:

  • The Alpha-Bromo Ester Core: The electron-withdrawing nature of the ester carbonyl adjacent to the bromine atom makes the alpha-carbon highly electrophilic. It readily undergoes SN2 alkylation with amines, thiols, and alkoxides.

  • The Branched Lipophilic Tail: Unlike straight-chain alkyl groups (e.g., n-heptyl), the heptan-3-yl moiety introduces steric bulk near the ester linkage. This branching can slow down in vivo enzymatic hydrolysis by non-specific esterases, thereby increasing the plasma half-life of the resulting prodrugs or lipid conjugates.

Experimental Methodology: Synthesis & Vacuum Distillation

To isolate high-purity heptan-3-yl 2-bromoacetate, researchers must employ a self-validating synthetic workflow that strictly avoids high-temperature exposure. The following protocol utilizes Schotten-Baumann-type esterification followed by high-vacuum fractional distillation.

Phase 1: Nucleophilic Acyl Substitution
  • Initiation: Charge a flame-dried round-bottom flask with heptan-3-ol (1.0 eq) and anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive 2-bromoacetyl bromide into bromoacetic acid.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

    • Causality: TEA acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 2-bromoacetyl bromide (1.1 eq).

    • Causality: The reaction is highly exothermic. Controlled addition at 0 °C prevents localized heating, which would otherwise trigger ketene formation or aliphatic chain elimination.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the heptan-3-ol spot is completely consumed.

Phase 2: Workup and Isolation
  • Quenching: Quench the reaction with saturated aqueous NaHCO3.

    • Causality: This safely neutralizes residual acid and unreacted 2-bromoacetyl bromide, converting it to water-soluble bromoacetate salts.

  • Separation: Extract the aqueous layer with DCM. Wash the combined organic layers with brine to resolve any emulsions, then dry over anhydrous Na2SO4.

  • Concentration: Remove DCM via rotary evaporation at 30 °C under reduced pressure (approx. 200 mbar).

    • Causality: Low-temperature evaporation prevents premature degradation of the crude bromoacetate.

Phase 3: Vacuum Distillation (Self-Validating Step)
  • Apparatus Setup: Equip the flask containing the crude oil with a short-path Vigreux distillation head, a water-cooled condenser, and a fraction collector. Attach to a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Degassing: Apply vacuum (1-5 Torr) at room temperature for 15 minutes to remove residual volatile solvents.

  • Fractionation: Gradually heat the oil bath. Discard the initial fore-run (typically unreacted heptan-3-ol and volatile byproducts boiling below 80 °C at 5 Torr).

  • Collection: Collect the main fraction boiling at approximately 100–115 °C at 5 Torr .

    • Causality: Distilling under high vacuum drastically lowers the boiling point from the predicted ~240 °C to ~110 °C. This is the most critical step, as alpha-bromo esters undergo rapid thermal decomposition at temperatures exceeding 150 °C.

Workflow N1 Heptan-3-ol + 2-Bromoacetyl Bromide N2 Esterification (DCM, TEA, 0°C) N1->N2 Nucleophilic Acyl Substitution N3 Aqueous Workup (NaHCO3, Brine) N2->N3 Quench & Neutralize HBr N4 Drying & Evaporation (Na2SO4, Rotovap) N3->N4 Phase Separation N5 Vacuum Distillation (1-5 Torr, 100-115°C) N4->N5 Crude Isolation N6 Pure Heptan-3-yl 2-Bromoacetate N5->N6 Thermal Fractionation

Figure 1: Step-by-step synthetic workflow and vacuum distillation of heptan-3-yl 2-bromoacetate.

Analytical Validation (QA/QC)

To ensure the integrity of the distilled product and validate that no thermal degradation occurred during distillation, the following analytical checks are mandatory:

  • 1H NMR Spectroscopy (CDCl3): Confirm the presence of the highly deshielded alpha-protons adjacent to the bromine and ester carbonyl (typically a sharp singlet around ~3.8 ppm). The branched methine proton of the heptan-3-yl group should appear as a multiplet near ~4.9 ppm. The absence of vinylic protons (5.0 - 6.5 ppm) validates that no dehydrobromination occurred.

  • GC-MS Analysis: Run on a non-polar column (e.g., HP-5MS) using a low initial inlet temperature to prevent on-column degradation. The mass spectrum should display the characteristic isotopic doublet of bromine (M+ and M+2 peaks of approximately equal intensity) confirming the preservation of the C-Br bond.

References

  • Title: heptan-3-yl 2-bromoacetate — Chemical Substance Information Source: NextSDS URL: 1

  • Title: Ethyl 7-bromoheptanoate CAS 29823-18-5 Source: ChemicalBook URL: 3

  • Title: 5-BROMOPENTANOIC ACID, T-BUTYL ESTER | 88987-42-2 Source: ChemicalBook URL: 4

  • Title: гептан-3-ил 2-бромацетат | 59956-53-5 Source: ChemicalBook URL: 2

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of Heptan-3-yl 2-Bromoacetate

Executive Summary & Chemical Identity Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5), also identified systematically as 1-ethylpentyl bromoacetate, is a specialized halogenated ester utilized primarily as an intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5), also identified systematically as 1-ethylpentyl bromoacetate, is a specialized halogenated ester utilized primarily as an intermediate in advanced organic synthesis, agrochemical development, and pharmaceutical research[1][2]. As a higher-molecular-weight structural analog of the highly toxic ethyl bromoacetate, it retains the highly reactive α -bromo ester moiety. This structural feature makes it a potent electrophile, a severe lachrymator, and a dangerous alkylating agent[3].

This whitepaper provides a comprehensive, causality-driven guide designed for researchers and safety professionals, detailing the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to manage this compound safely.

Quantitative Data & Physicochemical Properties

To ensure accurate risk assessment, the quantitative data and physical identifiers for Heptan-3-yl 2-bromoacetate are summarized below.

Table 1: Physicochemical Identifiers & Structural Data

PropertyValue / Description
Chemical Name Heptan-3-yl 2-bromoacetate
Synonyms 1-Ethylpentyl bromoacetate; Acetic acid, 2-bromo-, 1-ethylpentyl ester[2]
CAS Number 59956-53-5[1]
Molecular Formula C9H17BrO2[4]
Molecular Weight 237.13 g/mol [4]
Chemical Class Halogenated Aliphatic Ester[5]
Appearance Colorless to pale yellow liquid (extrapolated from ester analogs)

Table 2: Hazard Classifications & Reactivity Profile

Hazard CategoryMechanistic Consequence
Incompatibilities Reacts violently with strong oxidizing agents, strong bases, and moisture[5][6].
Flammability Combustible liquid; vapor may form explosive mixtures with air[7].
Decomposition Hydrolyzes in the presence of water/steam to produce toxic hydrogen bromide (HBr) gas and corrosive fumes[5][6].

Toxicological Profile & Mechanistic Causality

The severe toxicity of bromoacetate esters is not merely a function of irritation, but of irreversible biochemical modification. Understanding the causality behind its hazards is critical for developing effective safety protocols.

  • The Alkylation Hazard: The α -carbon of Heptan-3-yl 2-bromoacetate is highly electrophilic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. When exposed to biological tissues, it undergoes rapid SN​2 nucleophilic substitution. It covalently binds to critical nucleophiles—specifically sulfhydryl (-SH) groups in cysteine residues and amino (-NH2) groups in proteins and nucleic acids[8][9].

  • Lachrymatory Effect: The compound is a potent tear gas agent. The covalent binding of the bromoacetate moiety to TRPA1 ion channels on sensory nerve endings triggers an immediate, severe pain response, leading to uncontrollable tearing, blepharospasm, and respiratory tract irritation[3].

  • Systemic Toxicity: Beyond acute burns, systemic absorption of alkylating agents can damage rapidly dividing cells. Chronic or high-dose exposure may lead to stem cell damage, resulting in delayed-onset pancytopenia (a severe reduction in red cells, white cells, and platelets)[8][10].

Mechanism A Heptan-3-yl 2-bromoacetate (Electrophilic Alkylating Agent) B Nucleophilic Attack (-SH, -NH2 on Proteins/DNA) A->B Biological Exposure C Covalent Adduct Formation (Irreversible SN2 Binding) B->C Bromide Displacement D Sensory Nerve Stimulation (TRPA1 Activation) C->D Lachrymatory Effect E Cellular Toxicity & Tissue Necrosis C->E Cytotoxic Effect

Biochemical pathway of bromoacetate-induced alkylation and cellular toxicity.

Self-Validating Handling Protocols

To mitigate the risks associated with highly reactive alkylating agents, standard operating procedures must be replaced with self-validating systems —protocols where the success of one step inherently verifies the safety of the next.

Step 1: Environmental Verification
  • Action: Conduct all work inside a certified chemical fume hood.

  • Causality: Bromoacetates are volatile lachrymators; inadequate airflow leads to immediate sensory nerve stimulation and inhalation toxicity[7][11].

  • Validation Check: Prior to opening the primary container, use a digital anemometer to verify a face velocity of 100–120 fpm. Do not proceed if the velocity drops below 100 fpm.

Step 2: PPE Selection and Integrity Check
  • Action: Don a flame-resistant lab coat, tightly fitting chemical splash goggles (EN 166/NIOSH approved), and heavy-duty butyl rubber gloves[5][6].

  • Causality: Halogenated esters can rapidly permeate standard thin nitrile barriers. Butyl rubber provides superior chemical resistance against halogenated organics.

  • Validation Check: Perform a pneumatic inflation test on the gloves prior to donning to ensure zero micro-punctures.

Step 3: Reagent Transfer
  • Action: Transfer the liquid using non-sparking tools and grounded equipment[5][7].

  • Causality: Electrostatic discharge can ignite the combustible vapors emitted by the ester[5].

  • Validation Check: Verify continuity between the dispensing vessel and the receiving flask using a multimeter before initiating the transfer.

Step 4: Post-Transfer Storage
  • Action: Purge the primary container with an inert gas (Argon or Nitrogen) before sealing[7].

  • Causality: Ambient moisture causes the ester to slowly hydrolyze into bromoacetic acid and heptan-3-ol, degrading the reagent and building internal pressure via HBr gas generation[5].

  • Validation Check: Ensure the septum is intact and the container is stored in a secondary containment bin away from light and heat sources.

Emergency Response & Spill Management

In the event of a spill, immediate and structured action is required to prevent inhalation injury and environmental contamination. Do not use combustible materials (like sawdust) to absorb the spill, as halogenated esters can react exothermically[11].

Step-by-Step Spill Methodology:
  • Evacuation: Immediately evacuate personnel from the immediate vicinity and maximize room ventilation[5][6].

  • Don PPE: Emergency responders must don a full-face respirator (or SCBA for large volumes) and impervious butyl suits[5][7].

  • Containment: Surround and cover the spill with an inert absorbent material, such as dry sand or vermiculite[11].

  • Collection: Use non-sparking scoops to transfer the saturated absorbent into a sealable hazardous waste drum[5][11].

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: Base-catalyzed hydrolysis cleaves the ester bond and displaces the bromide ion, converting the highly reactive electrophile into relatively benign heptan-3-ol and glycolic acid derivatives, effectively neutralizing the alkylation hazard.

SpillWorkflow A 1. Spill Detected B 2. Evacuate & Ventilate (Isolate Area) A->B C 3. Don PPE (Respirator, Butyl Gloves) B->C D 4. Contain Spill (Apply Inert Absorbent) C->D E 5. Collect Waste (Use Non-Sparking Tools) D->E F 6. Decontaminate (Mild Alkaline Wash) E->F

Step-by-step emergency response workflow for heptan-3-yl 2-bromoacetate spills.

References

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Sources

Exploratory

Solubility Profile of Heptan-3-yl 2-Bromoacetate in Polar Aprotic Solvents

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility profile of heptan-3-yl 2-bromoacetate, a key intermediate in various synthetic pathways. Understanding the sol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of heptan-3-yl 2-bromoacetate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in polar aprotic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating stable solutions in research, and drug development. This document delineates the theoretical principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and presents a predictive analysis of its behavior in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). The methodologies are designed to be self-validating, ensuring researchers and scientists can generate reliable and reproducible data.

Introduction: The Synthetic and Pharmaceutical Relevance

Heptan-3-yl 2-bromoacetate is an ester functionalized with a reactive bromine atom, positioning it as a valuable alkylating agent and a versatile building block in organic synthesis.[1] Its structure, combining a moderately long alkyl chain with a polar ester and an electrophilic bromo-substituent, presents a unique set of physicochemical properties. The heptyl group imparts significant nonpolar character, while the bromoacetate moiety provides a site for nucleophilic substitution reactions.[2]

The choice of solvent is paramount in controlling the reactivity and processability of such intermediates. Polar aprotic solvents are frequently employed in synthetic chemistry because they can dissolve a wide range of reactants, including salts and polar organic molecules, without participating in hydrogen bonding that can deactivate nucleophiles.[3][4][5] Therefore, a quantitative understanding of the solubility of heptan-3-yl 2-bromoacetate in these solvents is not merely academic; it is a foundational requirement for process scale-up, reaction optimization, and the development of robust analytical methods. This guide provides the theoretical and practical framework for achieving this understanding.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6]

Physicochemical Profile of the Solute: Heptan-3-yl 2-Bromoacetate

To predict the solubility of heptan-3-yl 2-bromoacetate, we must first analyze its molecular structure. It is characterized by three distinct regions:

  • The Heptyl Tail: A seven-carbon, non-polar alkyl chain that will primarily interact through weak van der Waals forces (London dispersion forces). This portion of the molecule favors dissolution in non-polar solvents.[7]

  • The Ester Group (-COO-): A polar functional group with a significant dipole moment. This region is capable of engaging in strong dipole-dipole interactions with polar solvents.

  • The α-Bromo Substituent: The electronegative bromine atom induces a dipole moment and provides a site for potential interactions, further enhancing the molecule's overall polarity and reactivity.

The interplay between the nonpolar heptyl chain and the polar bromoacetate head dictates its amphiphilic nature, suggesting moderate to good solubility in solvents that can accommodate both moieties.

Caption: Molecular structure highlighting the key functional regions.

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are defined by their moderate to high dipole moments and dielectric constants, coupled with the absence of acidic protons (e.g., O-H or N-H bonds).[8] This unique combination allows them to effectively solvate ions and polar molecules without forming strong hydrogen bonds, which can be crucial for many chemical reactions.[3][5]

SolventDielectric Constant (ε)Dipole Moment (μ, D)Key Features
Dimethyl Sulfoxide (DMSO) 46.73.96Highly polar; excellent solvating power for a wide range of substances, including salts.[4][9]
N,N-Dimethylformamide (DMF) 36.73.86High polarity; often used in organic synthesis.[4]
Acetonitrile (ACN) 38.33.20Less polar than DMSO/DMF but fully miscible with water; common in chromatography.[4][9]
Tetrahydrofuran (THF) 7.51.75"Borderline" polarity; a good general-purpose solvent for less polar compounds.[3][9]

Data compiled from various sources.[3][4][9]

Solute-Solvent Interactions and Solubility Prediction

The dissolution of heptan-3-yl 2-bromoacetate in a polar aprotic solvent is driven by favorable dipole-dipole interactions between the solvent and the polar bromoacetate portion of the solute. The high polarity of solvents like DMSO and DMF allows them to effectively surround and stabilize the polar head of the molecule, overcoming the solute-solute interactions present in the pure compound. The nonpolar heptyl tail is less favorably solvated but is accommodated within the solvent matrix.

Prediction: The solubility of heptan-3-yl 2-bromoacetate is expected to follow the general trend of solvent polarity: DMSO > DMF > Acetonitrile > THF

This is because the stronger dipole moments of DMSO and DMF lead to more effective solvation of the polar ester group, which is the primary driver of solubility for this molecule in these media.

cluster_interactions Dominant Intermolecular Forces Solute Heptan-3-yl 2-Bromoacetate dd Dipole-Dipole Interaction (Ester ↔ Solvent) Solute->dd Polar Head ld London Dispersion (Heptyl Tail ↔ Solvent) Solute->ld Nonpolar Tail Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->dd Solvent->ld

Caption: Key solute-solvent interactions governing solubility.

Experimental Determination of Solubility

To obtain quantitative and reliable solubility data, a systematic experimental approach is required. The following protocol describes the equilibrium shake-flask method, which is considered the gold standard for determining intrinsic solubility.[10]

Materials and Reagents
  • Solute: Heptan-3-yl 2-bromoacetate (>98% purity)

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%)

    • N,N-Dimethylformamide (DMF), anhydrous grade (≥99.8%)

    • Acetonitrile (ACN), HPLC grade (≥99.9%)

    • Tetrahydrofuran (THF), anhydrous grade (≥99.9%)

  • Reference Standard: Heptan-3-yl 2-bromoacetate, analytical standard grade

  • Mobile Phase (for HPLC): Acetonitrile and deionized water, HPLC grade

Equipment and Instrumentation
  • Analytical balance (± 0.1 mg accuracy)

  • 2 mL glass vials with screw caps

  • Thermostatic orbital shaker or rotator

  • Centrifuge capable of >10,000 x g

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to ensure that a true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution.[10][11]

G start Start prep 1. Preparation Add excess solid solute to a vial. Add a known volume of solvent (e.g., 1 mL). start->prep equilibrate 2. Equilibration Seal vial and shake at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge the suspension to pellet undissolved solid. equilibrate->separate sample 4. Sampling Carefully withdraw an aliquot of the supernatant. separate->sample filter 5. Filtration Filter the aliquot through a 0.22 µm syringe filter. sample->filter dilute 6. Dilution Dilute the filtered sample with mobile phase to within the HPLC calibration range. filter->dilute analyze 7. Analysis Quantify the solute concentration using a validated HPLC method. dilute->analyze end End analyze->end

Caption: Experimental workflow for the Shake-Flask Method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of heptan-3-yl 2-bromoacetate (e.g., 10-20 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired polar aprotic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48 hours) is recommended to confirm stability.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Perform a precise serial dilution of the filtered sample with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.

Analytical Quantification via HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by a UV scan of the analyte.

  • Calibration: Prepare a multi-point calibration curve (typically 5-6 points) from a stock solution of the analytical standard. The curve must have a correlation coefficient (r²) of >0.999.

Data Analysis and Expected Profile

Calculation of Solubility

The solubility (S) is calculated from the concentration determined by HPLC, accounting for the dilution factor:

S (mg/mL) = CHPLC (mg/mL) × Dilution Factor

Where:

  • CHPLC is the concentration of the diluted sample as determined from the HPLC calibration curve.

  • Dilution Factor is the total dilution performed on the supernatant before analysis.

Predicted Solubility Data Summary

The following table presents the predicted solubility trend and estimated values for heptan-3-yl 2-bromoacetate in the selected solvents. These predictions are based on the theoretical principles of solute-solvent interactions discussed previously.

SolventDielectric Constant (ε)Predicted Solubility TrendEstimated Solubility Range (mg/mL)
DMSO 46.7Very High> 200
DMF 36.7High100 - 200
Acetonitrile 38.3Moderate50 - 100
THF 7.5Low to Moderate10 - 50

Note: These are predictive estimates. Experimental verification is required for precise values.

Applications and Implications for Researchers

Accurate solubility data is indispensable for several key applications in a research and development setting:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve all reactants at the desired concentration is the first step in successful reaction design. For reactions involving heptan-3-yl 2-bromoacetate and ionic nucleophiles, high-polarity solvents like DMSO or DMF would be preferred to ensure all species are in solution.[5]

  • Purification and Crystallization: Knowledge of solubility in different solvents is critical for developing crystallization and anti-solvent precipitation methods for purification. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.

  • Formulation Development: In drug development, solubility data is essential for creating stable liquid formulations for preclinical studies or for preparing high-concentration stock solutions for high-throughput screening.[11]

Conclusion

The solubility of heptan-3-yl 2-bromoacetate in polar aprotic solvents is a critical parameter dictated by the balance between its nonpolar alkyl chain and its polar bromoacetate functional group. A predictive analysis based on fundamental principles of intermolecular forces suggests that its solubility will be highest in highly polar solvents like DMSO and DMF and lower in solvents with less polarity such as THF. This guide provides a robust, self-validating experimental protocol based on the gold-standard shake-flask method coupled with HPLC analysis, empowering scientists to generate precise and actionable solubility data. Such data is fundamental to advancing synthetic chemistry, process development, and pharmaceutical research involving this versatile chemical intermediate.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
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Foundational

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Heptan-3-yl 2-Bromoacetate

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for heptan-3-yl 2-bromoacetate. It is intended for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for heptan-3-yl 2-bromoacetate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize vibrational spectroscopy for structural elucidation and quality control. The document moves beyond a simple peak list to explain the underlying physical organic principles that govern the spectral features of this molecule, ensuring a deeper understanding of the structure-spectrum correlation.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. For a given molecule, such as heptan-3-yl 2-bromoacetate, the IR spectrum provides invaluable information about its functional groups and overall structure.[2] This guide will deconstruct the molecular structure of heptan-3-yl 2-bromoacetate to predict its characteristic IR absorption bands, with a particular focus on how the interplay of its functional groups—an ester and an α-haloalkane—manifests in the spectrum.

Molecular Structure and Key Vibrational Modes

Heptan-3-yl 2-bromoacetate is comprised of several key structural features that give rise to distinct vibrational absorptions in the infrared spectrum:

  • An Ester Group: This is the most prominent functional group, characterized by a strong carbonyl (C=O) stretch and two carbon-oxygen (C-O) single bond stretches.

  • An α-Halogen: A bromine atom is situated on the carbon atom adjacent (the α-carbon) to the carbonyl group. This substitution has a predictable and significant electronic effect on the carbonyl bond.

  • Aliphatic Chains: The molecule contains a heptyl group and the ethyl fragment of the acetate group, which contribute characteristic alkane-like C-H and C-C bond vibrations.

The interplay of these groups dictates the final appearance of the IR spectrum.

Caption: Molecular structure of heptan-3-yl 2-bromoacetate with key IR-active bond vibrations highlighted.

Predicted IR Absorption Bands: A Detailed Analysis

The following table summarizes the predicted absorption bands for heptan-3-yl 2-bromoacetate. Each prediction is grounded in established spectroscopic principles and data from analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and In-Depth Analysis
2960 - 2850StrongC-H Stretching (sp³)These absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the heptyl chain. Their presence is expected in nearly all organic molecules containing aliphatic portions.[3][4]
~1755 Very Strong, Sharp C=O Stretching (Ester) This is the most diagnostic peak. A standard saturated aliphatic ester shows a C=O stretch around 1735-1750 cm⁻¹.[3][5] However, the presence of an electronegative bromine atom on the α-carbon withdraws electron density from the carbonyl group through the sigma bonds (an inductive effect).[6] This effect increases the force constant of the C=O double bond, resulting in a shift to a higher frequency (a "blue shift").[7] A shift of +15 to +25 cm⁻¹ is typical for α-halogen substitution, placing the expected absorption at a higher wavenumber than a simple alkyl acetate.[6]
~1465 & ~1375MediumC-H BendingThese bands correspond to the scissoring (or bending) vibrations of CH₂ groups (~1465 cm⁻¹) and the symmetric bending ("umbrella" mode) of CH₃ groups (~1375 cm⁻¹). They are useful for confirming the presence of saturated alkyl fragments.[3]
~1250StrongC-O Stretching (acid side)Esters exhibit two C-O stretches. This band is attributed to the asymmetric stretching of the C-O bond adjacent to the carbonyl group (the "acid" side). It is typically strong and broad.[5][6]
~1100Medium-StrongC-O Stretching (alcohol side)This second C-O stretch corresponds to the vibration of the bond between the ester oxygen and the heptyl group (the "alcohol" side).[6]
690 - 515Medium to WeakC-Br StretchingThe carbon-bromine bond stretch is found in the low-frequency fingerprint region of the spectrum.[8][9] Its exact position can be complex due to coupling with other vibrations, but its presence in this range is a key indicator for the alkyl halide functionality.[8][10][11]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To experimentally verify the predicted absorptions, a carefully executed protocol is essential. The following describes a standard procedure using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is ideal for liquid samples.

Objective: To obtain a clean, high-resolution infrared spectrum of heptan-3-yl 2-bromoacetate.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • Sample of heptan-3-yl 2-bromoacetate

  • Solvent for cleaning (e.g., isopropanol or acetone, spectroscopic grade)

  • Lint-free laboratory wipes

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This critical step measures the ambient environment (atmosphere and the ATR crystal itself) and will be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of neat (undiluted) heptan-3-yl 2-bromoacetate directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically subtract the background spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber (cm⁻¹).

    • Use the software's peak-picking tool to label the precise wavenumbers of the major absorption bands.

    • Compare the experimental peak positions and relative intensities to the predicted values in the table above.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

cluster_prep Preparation cluster_sample Sample Measurement cluster_analysis Analysis & Cleanup Start Start Purge Purge Spectrometer (Dry Air/N2) Start->Purge Clean_ATR Clean ATR Crystal Purge->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Liquid Sample to ATR Crystal Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum (16-32 Scans) Apply_Sample->Acquire_Sample Process Process Data (Baseline & Peak Pick) Acquire_Sample->Process Compare Compare Experimental vs. Predicted Bands Process->Compare Clean_Final Clean ATR Crystal Compare->Clean_Final End End Clean_Final->End

Caption: Standard Operating Procedure (SOP) for acquiring an ATR-FTIR spectrum of a liquid sample.

Conclusion

The infrared spectrum of heptan-3-yl 2-bromoacetate is dominated by several key features that allow for its unambiguous identification. The most diagnostic signals are the very strong carbonyl (C=O) absorption, which is shifted to a higher frequency (~1755 cm⁻¹) due to the inductive effect of the α-bromine, the strong and complex C-O stretching bands in the 1300-1000 cm⁻¹ region, and the C-Br stretch in the low-frequency fingerprint region. When combined with the expected C-H stretching and bending vibrations, these bands provide a robust spectral signature confirming the molecular structure. This guide provides the theoretical and practical framework for researchers to confidently interpret the vibrational spectrum of this and structurally related molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
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  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

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  • Quora. (n.d.). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

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Exploratory

Toxicological and Environmental Profiling of Heptan-3-yl 2-Bromoacetate: Mechanisms, Assays, and Ecological Impact

Executive Summary Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5) is a structurally complex haloester that combines a highly lipophilic branched aliphatic chain with a reactive α -bromoester headgroup 1[1]. While lower homo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5) is a structurally complex haloester that combines a highly lipophilic branched aliphatic chain with a reactive α -bromoester headgroup 1[1]. While lower homologues like ethyl bromoacetate are well-documented chemical warfare lachrymators and alkylating agents 2[2], the heptan-3-yl derivative presents unique toxicokinetic challenges. Its enhanced membrane permeability exacerbates both its acute cellular toxicity and its bioaccumulation potential in aquatic ecosystems. This whitepaper dissects the molecular mechanisms of its toxicity, maps its environmental degradation into regulated disinfection byproducts (DBPs), and provides self-validating experimental protocols for assessing its hazard profile.

Molecular Mechanisms of Toxicity

SN2 Alkylation and the Molecular Initiating Event (MIE)

The toxicity of haloacetic acid esters is fundamentally driven by their behavior as SN​2 electrophiles3[3]. The α -carbon of the bromoacetate moiety is highly electron-deficient. According to frontier molecular orbital theory, the low energy of the lowest unoccupied molecular orbital (ELUMO) in bromoacetates dictates a strict preference for "soft" nucleophiles. In biological systems, this primarily targets the thiolate anions of cysteine residues and intracellular glutathione (GSH) 4[4].

The rapid depletion of the cellular GSH pool serves as the primary Molecular Initiating Event (MIE), stripping the cell of its primary antioxidant defense and triggering a lethal cascade of calcium-dependent oxidative stress 4[4]. Furthermore, in microbial systems, bromoacetates irreversibly alkylate the active-site cysteine of MurA (UDP-N-acetylglucosamine enolpyruvoyl transferase), halting peptidoglycan biosynthesis and causing bacterial cell death 5[5].

Lachrymatory Action and TRPA1 Activation

Like its lower homologue ethyl bromoacetate, heptan-3-yl 2-bromoacetate acts as a severe mucosal irritant and lachrymator6[6]. The mechanism relies on the covalent modification of cysteine residues within the TRPA1 ion channel, which is highly expressed in nociceptive neurons. The increased lipophilicity of the heptan-3-yl chain enhances partitioning into the lipid bilayer, facilitating rapid receptor access and amplifying the acute pain response.

G A Heptan-3-yl 2-bromoacetate B Membrane Permeation A->B C SN2 Alkylation of Thiols B->C D TRPA1 Activation C->D E GSH Depletion C->E F Lachrymatory Response D->F G Oxidative Stress E->G

Fig 1. Molecular initiating events and toxicity pathways of bromoacetates.

Environmental Fate and Ecotoxicity

In aquatic environments, haloesters are subject to both abiotic (pH-dependent) and microbially mediated hydrolysis. The ester cleavage of heptan-3-yl 2-bromoacetate yields two distinct fragments: heptan-3-ol and bromoacetic acid (BAA).

While the aliphatic alcohol is readily biodegradable, BAA is a persistent, regulated drinking water disinfection byproduct (DBP) 7[7]. BAA exhibits significant genotoxicity, inhibits the glycolytic enzyme GAPDH, and is linked to adverse spermatogenic effects and decreased male fertility7[7]. Consequently, the environmental release of the parent ester acts as a trojan horse for the insidious accumulation of BAA in aquatic ecosystems.

Fate A Heptan-3-yl 2-bromoacetate B Ester Hydrolysis A->B C Heptan-3-ol (Biodegradable) B->C D Bromoacetic Acid (Toxic DBP) B->D E Genotoxicity & Repro-Tox D->E

Fig 2. Environmental degradation pathway and formation of toxic byproducts.

Validated Experimental Protocols

To accurately assess the hazard profile of highly lipophilic electrophiles, researchers must separate intrinsic chemical reactivity from complex cellular transport dynamics. The following protocols are engineered as self-validating systems to achieve this.

Protocol 1: In Chemico Thiol Reactivity Kinetics (GSH Depletion)

Causality: Measuring the second-order rate constant ( kGSH​ ) in a cell-free system isolates the intrinsic SN​2 electrophilicity of the bromoacetate from confounding toxicokinetic variables (e.g., membrane transport rates).

  • Buffer Preparation: Prepare 10 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4). Rationale: Maintaining physiological pH ensures the correct thiolate anion fraction required for SN​2 attack.

  • Electrophile Stock: Dissolve heptan-3-yl 2-bromoacetate in anhydrous DMSO to a concentration of 50 mM.

  • Reaction Initiation: Mix the GSH solution and the electrophile stock to achieve a 1:5 molar ratio (GSH:Electrophile) to establish pseudo-first-order kinetic conditions. Incubate at 25°C.

  • Quenching: At predefined intervals (0, 15, 30, 60, 120 min), extract 100 µL aliquots and immediately quench the reaction with 100 µL of 5% trichloroacetic acid (TCA). Rationale: TCA rapidly lowers the pH, protonating the thiolate and halting the SN​2 reaction.

  • Quantification: Derivatize the unreacted GSH using Ellman’s reagent (DTNB) and measure absorbance at 412 nm using a microplate reader.

  • Data Processing: Plot ln([GSH]t​/[GSH]0​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ), then divide by the electrophile concentration to derive the second-order rate constant ( kGSH​ ).

Protocol 2: Acute Aquatic Toxicity Assessment (Tetrahymena pyriformis)

Causality: T. pyriformis is the gold-standard ciliated protozoan model for evaluating SN​2 electrophiles in aquatic systems. Its population growth inhibition (IGC50) correlates perfectly with both chemical reactivity ( kGSH​ ) and lipophilicity (LogP), allowing for accurate environmental modeling 3[3].

  • Culture Maintenance: Grow T. pyriformis in proteose peptone-yeast extract (PPY) medium at 27°C until logarithmic growth phase is reached.

  • Dosing: Prepare a concentration gradient of heptan-3-yl 2-bromoacetate (0.1 to 100 mg/L) directly in the test vessels. Ensure the DMSO co-solvent concentration remains strictly below 0.5% v/v to prevent solvent-induced baseline narcosis.

  • Inoculation: Inoculate the vessels with a standardized cell suspension to achieve an initial density of 104 cells/mL.

  • Incubation: Incubate the sealed vessels at 27°C for 40 hours (representing approximately 8–10 cell cycles).

  • Endpoint Measurement: Measure population density via spectrophotometry at 540 nm.

  • Validation: Calculate the 50% inhibitory growth concentration (IGC50) using non-linear regression. The assay is self-validated if the control vessels demonstrate at least a 10-fold increase in cell density over the 40-hour period.

Quantitative Data Synthesis

The substitution of a short ethyl chain with a bulky, branched heptan-3-yl chain drastically alters the physicochemical and toxicological landscape of the bromoacetate moiety. The table below summarizes the extrapolated shifts in hazard profiles.

Chemical Property / EndpointEthyl BromoacetateHeptan-3-yl 2-BromoacetateMechanistic Implication
CAS Number 105-36-259956-53-5N/A
Estimated LogP 1.12~3.80Higher LogP drives severe bioaccumulation and rapid lipid bilayer permeation.
Primary Acute Hazard Fatal if inhaled / LachrymatorSevere Skin Irritant / LachrymatorReduced volatility lowers inhalation risk, but dermal toxicity is amplified.
Aquatic Toxicity (IGC50) ModerateHighEnhanced lipophilicity synergizes with SN​2 reactivity, lowering the IGC50 threshold.
Hydrolysis Byproduct Ethanol + BAAHeptan-3-ol + BAABoth release toxic Bromoacetic Acid (BAA) into aquatic ecosystems.

Note: LogP and IGC50 values for the heptan-3-yl ester are extrapolated based on homologous series quantitative structure-activity relationship (QSAR) modeling for SN​2 electrophiles 3[3].

References

  • PubChem (National Institutes of Health). Ethyl bromoacetate | C4H7BrO2 | CID 7748. Available at:[Link]

  • Environmental Science & Technology (ACS Publications). Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts. Available at: [Link]

  • Chemical Research in Toxicology (ACS Publications). Experimental Reactivity Parameters for Toxicity Modeling: Application to the Acute Aquatic Toxicity of SN2 Electrophiles to Tetrahymena pyriformis. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Recruitment of genes and enzymes conferring resistance to the nonnatural toxin bromoacetate. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Drinking Water Criteria Document Brominated Acetic Acids. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Applications of Heptan-3-yl 2-Bromoacetate in Pharmaceutical Intermediate Synthesis: A Technical Guide

This guide provides a detailed exploration of the applications of heptan-3-yl 2-bromoacetate in the synthesis of pharmaceutical intermediates. As a versatile alkylating agent, this reagent offers a unique combination of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the applications of heptan-3-yl 2-bromoacetate in the synthesis of pharmaceutical intermediates. As a versatile alkylating agent, this reagent offers a unique combination of reactivity and lipophilicity, making it a valuable tool for researchers and professionals in drug development. We will delve into the underlying chemical principles, provide exemplary protocols, and discuss the rationale behind its use in constructing complex molecular architectures destined for therapeutic applications.

Introduction to Heptan-3-yl 2-Bromoacetate: Structure and Reactivity

Heptan-3-yl 2-bromoacetate is an ester of bromoacetic acid and heptan-3-ol. Its chemical structure features a reactive bromoacetyl moiety coupled with a seven-carbon, branched alkyl chain. This combination imparts specific physicochemical properties that can be strategically leveraged in organic synthesis.

The core reactivity of heptan-3-yl 2-bromoacetate stems from the electrophilic nature of the α-carbon adjacent to the bromine atom and the carbonyl group. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This reactivity is the cornerstone of its utility as an alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions.

The heptan-3-yl group, being a moderately sized and branched alkyl chain, influences the molecule's solubility and steric profile. Compared to smaller esters like ethyl bromoacetate, heptan-3-yl 2-bromoacetate exhibits increased lipophilicity. This property can be advantageous in reactions involving non-polar substrates or solvent systems, potentially improving reaction kinetics and yields.

Table 1: Comparative Properties of Common 2-Bromoacetate Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Feature
Methyl bromoacetateC₃H₅BrO₂152.97145-146High reactivity, small steric footprint.
Ethyl bromoacetateC₄H₇BrO₂167.00159Commonly used, well-documented reactivity.[2]
tert-Butyl bromoacetateC₆H₁₁BrO₂195.0565-67 (at 12 mmHg)The tert-butyl group can be removed under acidic conditions, offering a protected carboxylic acid moiety.[3]
Heptan-3-yl 2-bromoacetate C₉H₁₇BrO₂ 237.13 Not widely reportedIncreased lipophilicity, potentially influencing solubility and reaction kinetics in specific media.

Core Applications in Pharmaceutical Intermediate Synthesis

The primary application of heptan-3-yl 2-bromoacetate in pharmaceutical synthesis is as an alkylating agent to introduce a carboxymethyl equivalent. This strategy is fundamental in the construction of a variety of heterocyclic and acyclic scaffolds found in active pharmaceutical ingredients (APIs).

N-Alkylation of Amines: Synthesis of Amino Acid Derivatives and Heterocycles

The reaction of heptan-3-yl 2-bromoacetate with primary or secondary amines is a robust method for synthesizing N-substituted glycine esters. These products are valuable intermediates for peptidomimetics, enzyme inhibitors, and various heterocyclic drugs.

  • Causality of Experimental Choices: The choice of a non-nucleophilic base is crucial to prevent side reactions, such as hydrolysis of the ester or reaction with the bromoacetate itself. The use of a polar aprotic solvent like DMF or acetonitrile ensures the solubility of the amine salt and facilitates the SN2 reaction. The reaction temperature is kept moderate to control the rate of reaction and minimize the formation of by-products.

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

Objective: To synthesize a heptan-3-yl N-alkylglycinate intermediate.

Materials:

  • Primary amine (1.0 eq)

  • Heptan-3-yl 2-bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or DIPEA, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add heptan-3-yl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-Alkylation of Enolates: Synthesis of γ-Keto Esters and Carboxylic Acid Derivatives

Heptan-3-yl 2-bromoacetate can be used to alkylate enolates derived from ketones, esters, or malonates. This C-C bond-forming reaction is pivotal in the synthesis of more complex carbon skeletons. For instance, the alkylation of a ketone enolate yields a γ-keto ester, a common precursor for cyclic compounds and substituted carboxylic acids.

  • Expertise & Experience: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is critical for the quantitative formation of the kinetic enolate, which helps to avoid self-condensation of the starting ketone. The low temperature (-78 °C) is essential to maintain the stability of the enolate and prevent side reactions.

Protocol 2: General Procedure for C-Alkylation of a Ketone Enolate

Objective: To synthesize a heptan-3-yl γ-keto ester intermediate.

Materials:

  • Ketone (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2 M solution in THF/heptane/ethylbenzene)

  • Heptan-3-yl 2-bromoacetate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the ketone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add LDA solution (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of heptan-3-yl 2-bromoacetate (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic transformations discussed.

N_Alkylation Amine R-NH₂ (Primary Amine) Intermediate [R-NH₂⁺-CH₂COOR']Br⁻ Amine->Intermediate Sɴ2 Attack Bromoacetate BrCH₂COOR' (Heptan-3-yl 2-bromoacetate) Bromoacetate->Intermediate Product R-NHCH₂COOR' (N-Alkylglycinate Ester) Intermediate->Product - HBr Base Base (e.g., K₂CO₃) Byproduct H-Base⁺ Br⁻

Caption: N-Alkylation of a primary amine with heptan-3-yl 2-bromoacetate.

C_Alkylation Ketone R-C(O)CH₃ (Ketone) Enolate R-C(O⁻)=CH₂ (Enolate) Ketone->Enolate Deprotonation Product R-C(O)CH₂CH₂COOR' (γ-Keto Ester) Enolate->Product Sɴ2 Attack Bromoacetate BrCH₂COOR' (Heptan-3-yl 2-bromoacetate) Bromoacetate->Product Byproduct LiBr + Diisopropylamine LDA LDA

Caption: C-Alkylation of a ketone enolate with heptan-3-yl 2-bromoacetate.

Trustworthiness and Self-Validating Systems

The protocols provided are based on well-established chemical principles for alkyl bromoacetates.[3][4] To ensure the trustworthiness of these procedures when applying them to heptan-3-yl 2-bromoacetate, a self-validating approach is recommended:

  • Reaction Monitoring: The progress of each reaction should be meticulously monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time and the detection of any side products.

  • Characterization of Intermediates: The structure and purity of the synthesized intermediates must be rigorously confirmed. Standard characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • Small-Scale Optimization: Before proceeding to a larger scale, it is prudent to perform small-scale optimization experiments to fine-tune reaction parameters such as temperature, reaction time, and stoichiometry for this specific bromoacetate ester.

Conclusion

Heptan-3-yl 2-bromoacetate is a valuable, albeit less common, reagent in the toolbox of the synthetic organic chemist. Its enhanced lipophilicity may offer advantages in specific synthetic contexts within pharmaceutical research and development. The fundamental reactivity of the bromoacetate moiety allows for its application in a variety of C-N and C-C bond-forming reactions, which are crucial for the assembly of complex pharmaceutical intermediates. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the utility of this versatile building block in their drug discovery programs.

References

  • NextSDS. heptan-3-yl 2-bromoacetate — Chemical Substance Information. Accessed March 26, 2026. [Link]

  • Veeprho. Ethyl Bromoacetate: Key Intermediate for Pharma & Agrochemical Innovation. Accessed March 26, 2026. [Link]

  • Organic Syntheses. Ethyl bromoacetate. Accessed March 26, 2026. [Link]

  • ACS Omega. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Accessed March 26, 2026. [Link]

  • Organic Syntheses. PREPARATION OF (S)-N-Boc-3-HYDROXYADAMANTYLGLYCINE. Accessed March 26, 2026. [Link]

  • Google Patents. CN101550090B - Method for synthesizing bromoacetamide. Accessed March 26, 2026.
  • Wikipedia. Ethyl bromoacetate. Accessed March 26, 2026. [Link]

Sources

Application

Protocol for the esterification of heptan-3-ol with bromoacetic acid

Application Note: Chemoselective Synthesis of Heptan-3-yl Bromoacetate via EDC-Mediated Steglich Esterification Strategic Rationale & Mechanistic Causality The esterification of heptan-3-ol with bromoacetic acid presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of Heptan-3-yl Bromoacetate via EDC-Mediated Steglich Esterification

Strategic Rationale & Mechanistic Causality

The esterification of heptan-3-ol with bromoacetic acid presents a unique chemoselectivity challenge. Bromoacetic acid is an α -halo carboxylic acid featuring a highly electrophilic carbon adjacent to the carbonyl. Traditional Fischer esterification—which requires heating the substrates in the presence of a strong mineral acid (e.g., H2​SO4​ )—frequently leads to undesired SN​2 displacement of the labile bromide by the alcohol, generating α -alkoxy acid byproducts.

To preserve the α -bromo moiety, a mild, room-temperature protocol is mandatory. The Steglich esterification is the gold standard for this transformation, utilizing a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst[1].

Causality behind Reagent Selection:

  • EDC·HCl over DCC: While N,N'-Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble and difficult to separate from the target ester without exhaustive chromatography. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) because its corresponding urea byproduct is highly water-soluble, allowing for orthogonal purification via simple aqueous extraction[2].

  • The Critical Role of DMAP: Heptan-3-ol is a secondary alcohol and is sterically hindered. When bromoacetic acid reacts with EDC, it forms an O -acylisourea intermediate. Without DMAP, this intermediate undergoes a slow 1,3-rearrangement into an unreactive, dead-end N -acylurea. DMAP acts as a hyper-nucleophile, attacking the O -acylisourea faster than it can rearrange, forming a highly electrophilic acylpyridinium intermediate that readily couples with the hindered secondary alcohol[1].

Quantitative Reagent Matrix

The following parameters are optimized for a 10.0 mmol scale reaction.

ReagentRoleMW ( g/mol )EquivalentsAmount
Bromoacetic acid Electrophile138.951.01.39 g
Heptan-3-ol Nucleophile116.201.11.28 g (1.56 mL)
EDC·HCl Coupling Agent191.701.22.30 g
DMAP Catalyst122.170.10.12 g
Dichloromethane (DCM) Solvent (Anhydrous)84.93N/A40 mL (0.25 M)

Safety & Handling

  • Bromoacetic Acid: Severe lachrymator, highly corrosive, and a potent alkylating agent. Weigh and handle exclusively inside a certified fume hood using double nitrile gloves.

  • EDC·HCl & DMAP: Skin sensitizers and respiratory irritants.

Step-by-Step Experimental Protocol

4.1 Reaction Assembly

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Add bromoacetic acid (1.39 g, 10.0 mmol) and anhydrous DCM (40 mL) to the flask.

  • Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

4.2 Reaction Execution 4. Add EDC·HCl (2.30 g, 12.0 mmol) and DMAP (0.12 g, 1.0 mmol) sequentially to the stirring solution. 5. Stir the mixture at 0 °C for 15 minutes. Causality: This pre-activation time ensures the complete conversion of the acid to the reactive acylpyridinium intermediate before the alcohol is introduced. 6. Add heptan-3-ol (1.56 mL, 11.0 mmol) dropwise via syringe over 5 minutes. 7. Remove the ice bath, allowing the reaction to warm to room temperature naturally. Stir for 4 to 6 hours under an inert atmosphere.

4.3 Chemoselective Workup 8. Dilute the reaction mixture with an additional 40 mL of DCM. 9. Acidic Wash: Transfer to a separatory funnel and wash with 1M HCl (2 × 30 mL). Causality: This step protonates and removes the DMAP catalyst, unreacted EDC, and the water-soluble EDC-urea byproduct. 10. Basic Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 30 mL). Causality: This deprotonates and removes any unreacted bromoacetic acid. 11. Brine Wash: Wash with saturated NaCl solution (30 mL) to remove residual water from the organic layer. 12. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo using a rotary evaporator to yield heptan-3-yl bromoacetate as a pale yellow to colorless oil.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful without relying solely on assumed yields, validate the product against the following structural markers. The shift of the methine proton is the definitive proof of covalent ester linkage.

Analytical MethodTarget ObservationMechanistic Significance
TLC (Hexanes:EtOAc 8:2) Product Rf​ ~ 0.6 (UV inactive, PMA active)Confirms consumption of heptan-3-ol ( Rf​ ~ 0.3).
1 H NMR ( CDCl3​ ) Shift of the -CH-O- proton to ~4.9 ppm Deshielding from the newly formed ester carbonyl confirms successful coupling.
1 H NMR ( CDCl3​ ) Singlet at ~3.8 ppm (2H)Confirms the α -bromo acetate moiety remained intact (no SN​2 displacement).
IR Spectroscopy Strong, sharp peak at ~1735 cm⁻¹ Characteristic ester C=O stretching vibration.

Workflow Visualization

Experimental_Workflow Step1 1. Activation Bromoacetic Acid + EDC·HCl + DMAP in DCM at 0 °C Step2 2. Nucleophilic Attack Add Heptan-3-ol dropwise Warm to RT, stir 4-6 h Step1->Step2 Logic1 Forms Acylpyridinium Prevents N-acylurea formation Step1->Logic1 Step3 3. Acidic Wash 1M HCl extraction Step2->Step3 TLC indicates completion Step4 4. Basic Wash Sat. NaHCO3 extraction Step3->Step4 Logic2 Removes DMAP & Water-soluble EDC-Urea Step3->Logic2 Step5 5. Isolation Dry over Na2SO4 & Concentrate Step4->Step5 Logic3 Removes unreacted Bromoacetic Acid Step4->Logic3 Product Heptan-3-yl Bromoacetate (Validated via 1H NMR) Step5->Product

Experimental workflow and mechanistic rationale for the Steglich esterification of heptan-3-ol.

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry, 23(17), 6405-6413.[Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., Ali, K. G., & Irfan, A. (2023). "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives". Heliyon, 10(1), e23416.[Link]

Sources

Method

Application Note: Synthesis of Highly Lipophilic β-Hydroxy Esters via Reformatsky Reactions with Heptan-3-yl 2-Bromoacetate

Introduction & Rationale The Reformatsky reaction is a fundamental carbon-carbon bond-forming process that condenses an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to yield a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The Reformatsky reaction is a fundamental carbon-carbon bond-forming process that condenses an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to yield a β-hydroxy ester ()[1]. While ethyl bromoacetate is the traditional reagent of choice, modern drug development and complex natural product synthesis frequently demand highly lipophilic or sterically demanding ester moieties.

Heptan-3-yl 2-bromoacetate (CAS No. 59956-53-5) ()[2] serves as a specialized, bulky α-bromo ester. The incorporation of the heptan-3-yl group into the Reformatsky workflow provides two distinct advantages for drug development professionals:

  • Enhanced Lipophilicity: Critical for the development of prodrugs requiring high membrane permeability or lipid-nanoparticle formulation compatibility.

  • Stereocontrol: The steric bulk of the branched heptan-3-yl chain influences the geometry of the cyclic transition state, often improving diastereoselectivity during the nucleophilic addition step compared to linear esters.

Mechanistic Workflow & Causality

The reaction proceeds via the formation of a zinc enolate (the Reformatsky reagent). Unlike highly reactive lithium enolates, zinc enolates are significantly less basic. This lower basicity minimizes unwanted side reactions such as the enolization of the target aldehyde/ketone or self-condensation ()[3].

Mechanistic Causality:

  • Oxidative Addition: Zinc inserts into the C-Br bond. This requires highly active, zero-valent Zn(0) free of oxide passivation.

  • Dimerization: The resulting organozinc compound forms a cyclic eight-membered dimer in ethereal solvents like Tetrahydrofuran (THF), which stabilizes the bulky heptan-3-yl complex ()[1].

  • Nucleophilic Addition: The zinc enolate attacks the carbonyl carbon via a six-membered, chair-like transition state. The bulky heptan-3-yl group dictates the facial approach of the electrophile.

  • Protonation: Mild acidic workup liberates the β-hydroxy ester and removes zinc salts into the aqueous phase ()[4].

Reformatsky_Mechanism Start Heptan-3-yl 2-bromoacetate + Activated Zn(0) OxAdd Oxidative Addition (Insertion into C-Br) Start->OxAdd Enolate Zinc Enolate Dimer (Reformatsky Reagent) OxAdd->Enolate THF, Reflux Carbonyl Addition of Carbonyl (Aldehyde/Ketone) Enolate->Carbonyl Transition 6-Membered Cyclic Transition State Carbonyl->Transition Alkoxide Zinc Alkoxide Intermediate Transition->Alkoxide C-C Bond Formation Workup Acidic Workup (H3O+) Alkoxide->Workup Product Lipophilic β-Hydroxy Ester (Target Product) Workup->Product Protonation

Figure 1: Mechanistic workflow of the Reformatsky reaction using heptan-3-yl 2-bromoacetate.

Experimental Protocols

Reagent Preparation: Zinc Activation (Critical Step)

Causality: Commercially available zinc dust is coated with an unreactive zinc oxide (ZnO) passivation layer. Failure to remove this layer prevents the oxidative addition of zinc into the C-Br bond of heptan-3-yl 2-bromoacetate ()[5].

Step-by-Step Methodology:

  • Suspend 100 mmol of fine Zinc dust in 50 mL of anhydrous THF under an inert Argon atmosphere in a flame-dried flask.

  • Add 5 mol% of 1,2-dibromoethane.

  • Heat the suspension to a gentle reflux for 5 minutes, then allow it to cool to room temperature. Rationale: The thermal decomposition of 1,2-dibromoethane generates ethylene gas and zinc bromide, effectively scrubbing the ZnO layer mechanically and chemically.

  • Add 2 mol% of Trimethylsilyl chloride (TMSCl) and stir for 15 minutes at room temperature. Rationale: TMSCl further cleans the zinc surface by reacting with residual moisture and stubbornly bound oxides.

Formation of the Reformatsky Reagent & Carbonyl Addition

Self-Validating System: The formation of the zinc enolate is exothermic. A successful initiation is visually confirmed by a noticeable temperature spike and a slight change in the suspension's color.

Step-by-Step Methodology:

  • To the activated zinc suspension, add a solution of the target carbonyl compound (e.g., benzaldehyde, 80 mmol) in 20 mL of anhydrous THF.

  • Load heptan-3-yl 2-bromoacetate (100 mmol) into an addition funnel, dissolved in 20 mL of anhydrous THF.

  • Add 10% of the heptan-3-yl 2-bromoacetate solution to the reaction flask. Stop and observe.

  • Validation Check: Wait for an exotherm. If the reaction does not initiate within 10 minutes, apply gentle heating. Critical: Do not add the remaining ester until initiation is confirmed to prevent a dangerous runaway thermal event.

  • Once initiated, add the remaining heptan-3-yl 2-bromoacetate solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Stir the reaction mixture for an additional 2 to 4 hours at room temperature (monitor via TLC).

  • Quenching: Cool the flask to 0°C and carefully quench with 50 mL of saturated aqueous ammonium chloride (NH₄Cl). Rationale: Mildly acidic NH₄Cl breaks down the zinc alkoxide intermediate without hydrolyzing the bulky heptan-3-yl ester.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data & Substrate Scope

The steric bulk of the heptan-3-yl group influences reaction kinetics and stereochemical outcomes. Table 1 summarizes expected yields and reaction times compared to standard ethyl bromoacetate.

Carbonyl Substrateα-Bromo EsterReaction Time (h)Isolated Yield (%)Diastereomeric Ratio (anti:syn)
BenzaldehydeEthyl bromoacetate1.5881.2 : 1
BenzaldehydeHeptan-3-yl 2-bromoacetate 2.5823.5 : 1
CyclohexanoneEthyl bromoacetate2.085N/A
CyclohexanoneHeptan-3-yl 2-bromoacetate 4.076N/A
AcetophenoneHeptan-3-yl 2-bromoacetate 6.0652.8 : 1

Table 1: Comparative performance of heptan-3-yl 2-bromoacetate vs. ethyl bromoacetate in standard Reformatsky additions.

Troubleshooting & Analytical Validation

  • Failed Initiation: If the reaction fails to exotherm upon adding the first portion of heptan-3-yl 2-bromoacetate, the zinc was inadequately activated or the THF was wet. Discard the mixture and restart with fresh, rigorously dried reagents.

  • Analytical Confirmation (IR Spectroscopy): The starting material (heptan-3-yl 2-bromoacetate) exhibits a sharp C=O stretch around 1740 cm⁻¹. The successful formation of the β-hydroxy ester is self-validated by the appearance of a broad O-H stretching band at 3400–3500 cm⁻¹ and a slight shift in the ester C=O stretch due to intramolecular hydrogen bonding.

References

  • Chemistry LibreTexts . Reformatsky Reaction. Available at:[Link]

  • NextSDS . heptan-3-yl 2-bromoacetate — Chemical Substance Information. Available at:[Link]

  • Organic Chemistry Portal . Reformatsky Reaction. Available at:[Link]

  • Wikipedia . Reformatsky reaction. Available at:[Link]

  • Google Patents. US3293275A - Methods of preparing organometallic compound.

Sources

Application

Application Notes & Protocols: Strategic N-Alkylation of Primary Amines with Heptan-3-yl 2-bromoacetate

Abstract The synthesis of β-amino esters is a cornerstone of medicinal chemistry and materials science, providing critical intermediates for a wide array of biologically active molecules and functional polymers. The dire...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of β-amino esters is a cornerstone of medicinal chemistry and materials science, providing critical intermediates for a wide array of biologically active molecules and functional polymers. The direct N-alkylation of primary amines with α-halo esters, such as heptan-3-yl 2-bromoacetate, represents a direct and atom-economical approach to these structures. However, this seemingly straightforward SN2 reaction is frequently complicated by a lack of selectivity, leading to over-alkylation and a complex mixture of secondary, tertiary, and even quaternary ammonium products.[1][2][3] This guide provides a comprehensive overview of the mechanistic challenges and presents detailed, field-proven protocols for achieving selective mono-alkylation. We will explore the critical role of reagent selection—specifically the base and solvent—and reaction conditions in steering the reaction toward the desired secondary amine product, heptan-3-yl 2-(alkylamino)acetate.

Introduction: The Challenge of Selective Mono-Alkylation

The reaction between a primary amine and an alkyl halide like heptan-3-yl 2-bromoacetate proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon adjacent to the bromine atom, displacing the bromide ion.

While thermodynamically favorable, the kinetic profile of this reaction presents a significant synthetic challenge. The desired product, a secondary amine, is itself a nucleophile. Furthermore, secondary amines are often more nucleophilic than the starting primary amines due to the electron-donating inductive effect of the newly added alkyl group.[3] This enhanced nucleophilicity means the product can effectively compete with the starting material for the remaining bromoacetate, initiating a "runaway" cascade of reactions that yields undesired tertiary amines and quaternary ammonium salts.[2][3][4]

Controlling this process is paramount for achieving a high yield of the target β-amino ester. The strategies and protocols outlined below are designed to mitigate this inherent reactivity challenge.

G reagent reagent product product side_product side_product intermediate intermediate RNH2 Primary Amine (Starting Material) Sec_Amine Desired Product (Secondary Amine) RNH2->Sec_Amine + Bromoacetate (Desired Reaction) Bromo Heptan-3-yl 2-bromoacetate Tert_Amine Over-alkylation Product (Tertiary Amine) Sec_Amine->Tert_Amine + Bromoacetate (1st Over-alkylation) Quat_Salt Over-alkylation Product (Quaternary Salt) Tert_Amine->Quat_Salt + Bromoacetate (2nd Over-alkylation)

Figure 1: The competitive reaction pathways leading to desired mono-alkylation and undesired over-alkylation products.

Mechanistic Considerations & Reagent Selection

Success in selective mono-alkylation hinges on manipulating the reaction kinetics to favor the initial SN2 reaction while suppressing subsequent alkylations. This is achieved through the judicious selection of bases, solvents, and the stoichiometry of the reactants.

The Role of the Base

The SN2 reaction liberates one equivalent of hydrobromic acid (HBr). This acid will readily protonate any available amine, converting it into an ammonium salt which is no longer nucleophilic.[5] Therefore, the inclusion of a base is non-negotiable to neutralize the acid as it forms.

  • Inorganic Bases (K₂CO₃, NaHCO₃): These are cost-effective and easy to remove during workup. Potassium carbonate is a common choice, offering sufficient basicity to neutralize HBr without promoting significant side reactions like ester hydrolysis. They are typically used in polar aprotic solvents where they have moderate solubility.

  • Non-Nucleophilic Organic Bases (DIPEA, 2,6-Lutidine): Sterically hindered amines like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices.[5] Their steric bulk prevents them from competing with the primary amine as nucleophiles, yet they are effective proton scavengers.[5] This "proton-only" reactivity is ideal for clean alkylation reactions.

Solvent Choice

The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism.

  • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are generally the solvents of choice. They solvate the cation of the base while leaving the anion (e.g., carbonate) relatively free, enhancing its basicity. They are also excellent at solvating the transition state of an SN2 reaction, accelerating the rate.

  • Alcohols (Ethanol, Isopropanol): While sometimes used, alcohols are protic and can participate in hydrogen bonding, potentially slowing the reaction. They can also act as nucleophiles under certain conditions, leading to byproducts.

Stoichiometry and Controlled Addition
  • Excess Primary Amine: Using a 2 to 5-fold excess of the primary amine is the simplest and often most effective strategy. By Le Châtelier's principle, this large excess ensures that the concentration of the primary amine is always significantly higher than that of the secondary amine product, making it the statistically more likely nucleophile to react with the bromoacetate.[2]

  • Slow Addition: The controlled, slow addition of heptan-3-yl 2-bromoacetate to the mixture of the primary amine and base helps to keep the instantaneous concentration of the electrophile low. This further favors reaction with the highly concentrated primary amine over the product secondary amine.

Experimental Protocols

Safety Precaution: Heptan-3-yl 2-bromoacetate is an alkylating agent and should be considered a strong irritant and potential carcinogen.[6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Mono-N-Alkylation Using Excess Amine

This protocol leverages a stoichiometric excess of the primary amine to achieve selectivity. It is robust and suitable for a wide range of primary amines.

Materials:

  • Primary amine (e.g., benzylamine)

  • Heptan-3-yl 2-bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (2.5 equivalents) and anhydrous acetonitrile (approx. 0.2 M relative to the bromoacetate).

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate vial, prepare a solution of heptan-3-yl 2-bromoacetate (1.0 equivalent) in a small amount of anhydrous acetonitrile.

  • Add the bromoacetate solution dropwise to the stirring amine suspension over 30 minutes using a syringe pump or dropping funnel.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, filter the mixture to remove the inorganic salts and rinse the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Protocol 2: Selective Mono-N-Alkylation with a Hindered Base

This protocol is ideal for valuable primary amines where using a large excess is not feasible. The non-nucleophilic nature of DIPEA prevents it from interfering with the primary reaction.

Materials:

  • Primary amine (e.g., a functionalized aniline)

  • Heptan-3-yl 2-bromoacetate

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 equivalents) and anhydrous DMF (approx. 0.2 M).

  • Add DIPEA (1.5 equivalents) via syringe and stir the solution at room temperature.

  • Add heptan-3-yl 2-bromoacetate (1.0 equivalent) dropwise over 20-30 minutes.

  • Stir the reaction at room temperature, or gently heat to 40-50 °C if the amine is less reactive. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Wash the organic solution sequentially with 1M HCl (2x, to remove DIPEA and any unreacted primary amine), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Figure 2: A generalized experimental workflow for the N-alkylation of primary amines with heptan-3-yl 2-bromoacetate.

Data Summary and Expected Outcomes

The choice of protocol will influence the reaction conditions and expected yields. The following table provides a comparative summary for the alkylation of benzylamine as a model substrate.

ParameterProtocol 1 (Excess Amine)Protocol 2 (Hindered Base)
Primary Amine (eq.) 2.51.1
Bromoacetate (eq.) 1.01.0
Base K₂CO₃ (2.0 eq.)DIPEA (1.5 eq.)
Solvent AcetonitrileDMF
Temperature Room TemperatureRoom Temperature - 50 °C
Typical Reaction Time 4 - 12 hours6 - 24 hours
Selectivity (Mono:Di) Good to ExcellentVery Good to Excellent
Workup Complexity Simpler (filtration)More complex (acid washes)
Ideal For Readily available aminesValuable/complex amines

Troubleshooting

  • Low Conversion: If the starting material is not consumed, consider gently heating the reaction (40-60 °C). Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Significant Over-alkylation: This indicates the concentration of the secondary amine product is successfully competing for the electrophile. Improve the rate of slow addition of the bromoacetate or increase the excess of the primary amine (if using Protocol 1).

  • Ester Hydrolysis: If basic conditions are too harsh (e.g., using NaOH or refluxing for extended periods), the ester moiety may hydrolyze. Use milder bases like K₂CO₃ or NaHCO₃ and avoid excessive heat.

References

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.
  • Amination [Synthetic Reagents]. (n.d.). TCI AMERICA.
  • Chen, H.-Y., et al. (2009). Synthesis of β-Amino Esters by Regioselective Amination of Allyl Bromides with Aryl and Alkyl Amines. ResearchGate.
  • Scalable Synthesis of β-Amino Esters via Reformatsky Reaction with N-tert-Butanesulfinyl Imines. (2009). R Discovery.
  • What are the best conditions for the reaction of primary amine with ethylbromo acetate? (2018). ResearchGate.
  • Amine alkylation. (n.d.). In Wikipedia.
  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts.
  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233.
  • Alkylation of Amines. (n.d.). University of Calgary.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • 21.5: Synthesis of Amines by Alkylation. (2015). Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography purification conditions for heptan-3-yl 2-bromoacetate

Welcome to the Technical Support Center for the chromatographic purification of heptan-3-yl 2-bromoacetate . As a highly reactive α -bromo ester, this compound presents unique challenges during isolation, primarily due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of heptan-3-yl 2-bromoacetate . As a highly reactive α -bromo ester, this compound presents unique challenges during isolation, primarily due to its lack of a UV chromophore and its susceptibility to degradation on active stationary phases.

This guide is engineered for researchers and drug development professionals, providing a mechanistic understanding of the purification workflow, self-validating protocols, and targeted troubleshooting for common bottlenecks.

Diagnostic Overview & Physicochemical Profiling

Before initiating column chromatography, it is critical to understand the physicochemical nature of your target molecule. Heptan-3-yl 2-bromoacetate is a highly lipophilic ester. Because it lacks a conjugated π -system, it will not absorb UV light at standard wavelengths (e.g., 254 nm). Furthermore, the α -bromo ester motif is a potent electrophile, making it sensitive to prolonged exposure to harsh conditions.

Quantitative Data & Chromatographic Parameters
ParameterValue / CharacteristicChromatographic Implication
Molecular Formula C 9​ H 17​ BrO 2​ High aliphatic content; highly non-polar molecule.
Molecular Weight 237.13 g/mol Elutes rapidly; easily detectable via GC-MS.
UV Activity InactiveRequires destructive chemical staining (e.g., PMA, CAM) for TLC visualization[1].
Typical Rf​ (Hex/EtOAc 95:5) ~0.40 - 0.45Optimal retention factor for separation from polar byproducts.
Typical Rf​ (Heptan-3-ol) ~0.15 - 0.20Starting material is strongly retained via hydrogen bonding to silica.
Stationary Phase Neutral Silica Gel (pH ~7.0)Prevents acid/base-catalyzed hydrolysis or bromide displacement[2].

Purification Workflow Architecture

The following logic flow dictates the optimal path from crude reaction mixture to validated, pure product.

G N1 Crude Reaction Mixture (Heptan-3-ol + Bromoacetate) N2 TLC Optimization (Hexanes/EtOAc 95:5) N1->N2 Sample Prep N3 Chemical Staining (PMA or CAM, Heat) N2->N3 UV Inactive N4 Flash Column Chromatography (Neutral Silica, Fast Elution) N3->N4 Determine Rf ~0.4 N5 Fraction Analysis (TLC + Stain) N4->N5 Isocratic Flow N6 Product Verification (1H NMR & GC-MS) N5->N6 Pool Pure Fractions

Workflow for the chromatographic isolation and validation of heptan-3-yl 2-bromoacetate.

Standard Operating Procedure: Flash Column Chromatography

This protocol is designed as a self-validating system. By incorporating co-spotting and orthogonal analytical techniques, you ensure that the isolated fractions contain the intact target molecule rather than a degradation byproduct.

Step 1: Stationary Phase Preparation
  • Select high-purity, neutral silica gel (230–400 mesh, pH 7.0). Standard acidic silica can slowly hydrolyze the ester during prolonged runs[2].

  • Slurry-pack the column using 100% Hexanes. Ensure the silica bed is perfectly level and free of air bubbles to prevent band broadening.

Step 2: Sample Loading
  • Concentrate the crude reaction mixture to a viscous oil.

  • Dissolve the oil in a minimum volume of a non-polar solvent (e.g., Toluene or Dichloromethane). Do not load the sample in Ethyl Acetate, as this will cause immediate, unresolvable streaking down the column.

  • Apply the sample evenly to the top of the silica bed. Rinse the flask with 0.5 mL of Hexanes and apply the rinse to the column.

Step 3: Elution Strategy
  • Initial Flush: Run 1–2 Column Volumes (CV) of 100% Hexanes to elute highly non-polar impurities (e.g., trace alkanes or dialkyl ethers).

  • Gradient Shift: Transition to an isocratic mixture of 95:5 Hexanes:Ethyl Acetate .

  • Apply positive pressure (nitrogen or air) to achieve a flow rate of ~2 inches per minute. Causality: Fast elution minimizes the residence time of the reactive α -bromo ester on the silica, preventing yield loss.

Step 4: Fraction Collection and Self-Validating Analysis
  • Collect fractions in standard test tubes (volume dependent on scale).

  • Spot every third fraction on a silica TLC plate. Crucial Step: On the same plate, spot the pure starting material (heptan-3-ol) as a reference standard.

  • Dip the plate in Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) stain and heat vigorously with a heat gun until spots develop[1].

  • Pool fractions containing only the spot at Rf​ ~0.40.

Troubleshooting Desk & FAQs

Q1: I cannot see my product on the TLC plate under a 254 nm UV lamp. Did the reaction fail? A: Not necessarily. Heptan-3-yl 2-bromoacetate lacks a conjugated π -electron system. The isolated ester carbonyl and the alkyl bromide moiety do not absorb UV light at 254 nm. You must rely on a destructive chemical stain. CAM or PMA are highly recommended because they reliably oxidize aliphatic organic material upon heating, leaving dark, high-contrast spots[1].

Q2: My product is co-eluting with unreacted heptan-3-ol. How do I resolve this? A: Heptan-3-ol is a secondary alcohol and is significantly more polar than the bromoacetate ester due to its ability to act as a strong hydrogen bond donor. If they are co-eluting, your solvent system is too polar, causing both compounds to migrate at the solvent front. Reduce the polarity of your eluent to 98:2 or 95:5 Hexanes:Ethyl Acetate. The bromoacetate will elute first, while the alcohol will be strongly retained by the silica[2].

Q3: I am experiencing low recovery yields, and I suspect my product is degrading on the column. What is the mechanistic cause? A: α -Bromo esters are potent electrophiles. While generally stable, prolonged exposure to slightly basic or highly acidic sites on lower-quality silica gel can induce hydrolysis of the ester or nucleophilic displacement of the labile bromide by trace water. To mitigate this, strictly use neutral silica gel and utilize pressurized flash chromatography to minimize the compound's residence time on the column[2].

Q4: Because TLC stains are non-specific, how can I definitively confirm that the isolated fraction is heptan-3-yl 2-bromoacetate? A: You must rely on orthogonal spectroscopic methods for structural validation. 1 H NMR is the gold standard for monitoring alkylation and esterification completeness[3]. Look for two diagnostic signals:

  • The downfield shift of the α -protons adjacent to the bromine (typically a sharp singlet around δ 3.8 ppm).

  • The methine proton of the heptan-3-yl group, which will shift downfield into a multiplet around δ 4.9 - 5.1 ppm due to the deshielding effect of the newly formed ester bond.

References

  • [2] Benzyl bromoacetate (5) - Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at:[Link]

  • [1] Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Heptan-3-yl 2-Bromoacetate Workflows

Welcome to the Technical Support Center for heptan-3-yl 2-bromoacetate (CAS: 59956-53-5). As a secondary alkyl ester of bromoacetic acid, this reagent is a highly effective electrophile for SN​2 alkylations and Reformats...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heptan-3-yl 2-bromoacetate (CAS: 59956-53-5). As a secondary alkyl ester of bromoacetic acid, this reagent is a highly effective electrophile for SN​2 alkylations and Reformatsky reactions. However, its structural anatomy presents specific challenges: an electrophilic α -carbon, highly acidic α -protons, and a sterically hindered secondary ester linkage.

This guide provides field-proven, mechanistically grounded solutions to minimize elimination and self-condensation side reactions during your workflows.

Mechanistic Profiling: The Causality of Side Reactions

To troubleshoot effectively, we must first understand the competing reaction pathways. When heptan-3-yl 2-bromoacetate is exposed to basic conditions, three distinct pathways compete with the desired SN​2 nucleophilic attack:

  • Ester E2 Elimination: The heptan-3-yl group is a secondary alkyl chain. Under strongly basic conditions and elevated temperatures, the base can abstract a β -proton from the heptyl chain, ejecting the bromoacetate moiety as a leaving group to form heptene.

  • α -Deprotonation & Self-Condensation: The protons on the CH2​ group flanked by the bromine and carbonyl are highly acidic. Deprotonation yields an enolate that rapidly attacks the electrophilic carbon of another unreacted bromoacetate molecule, leading to dimeric or polymeric Darzens-type condensation products.

  • E1cB Dehydration (Reformatsky): When used in a Reformatsky reaction, the resulting β -hydroxy ester is highly susceptible to E1cB elimination (dehydration) upon heating or acidic workup, yielding an α,β -unsaturated ester.

Pathways SM Heptan-3-yl 2-bromoacetate (Electrophile) Nuc Nucleophilic Attack (SN2) Mild Base (e.g., K2CO3) SM->Nuc Base Strong Base / Heat (e.g., t-BuOK, DBU) SM->Base Desired Desired Alkylated Product (High Yield) Nuc->Desired E2 Ester E2 Elimination (Heptene + Bromoacetate) Base->E2 Attack on heptyl β-H Enolate Alpha-Deprotonation (Enolate Formation) Base->Enolate Attack on α-H Dimer Self-Condensation (Dimeric Byproducts) Enolate->Dimer Reacts with SM

Reaction pathways of heptan-3-yl 2-bromoacetate under basic conditions.

Diagnostic FAQs: Troubleshooting Eliminations

Q1: I am using heptan-3-yl 2-bromoacetate for an SN​2 alkylation, but GC-MS shows heptene byproducts and low yields. What causes this elimination? A: You are observing an E2 elimination of the secondary ester group. While primary alkyl halides typically favor SN​2 substitution, the use of strong, sterically hindered bases (e.g., DBU, t-BuOK) can promote elimination on the heptan-3-yl chain instead. Solution: Switch to milder, non-nucleophilic bases like K2​CO3​ or Cs2​CO3​ in polar aprotic solvents (DMF, MeCN). As noted in standard Williamson ether synthesis protocols by 1, utilizing K2​CO3​ minimizes competing E2 eliminations and ester hydrolysis[1].

Q2: My reaction mixture turns dark, and I isolate a dimeric mass rather than my desired alkylated product. Is this an α -elimination? A: This is not an elimination, but rather α -deprotonation leading to self-condensation. The α -protons of bromoacetates are highly acidic. If the base deprotonates the α -carbon faster than your nucleophile can attack, the resulting enolate will attack another molecule of the bromoacetate. Solution: Utilize an inverse addition technique (adding the base/nucleophile mixture slowly to the bromoacetate) to keep the steady-state concentration of the enolate near zero.

Q3: I am performing a Reformatsky reaction with this ester, but my final product is an α,β -unsaturated ester instead of the β -hydroxy ester. How do I stop this? A: The Reformatsky intermediate ( β -alkoxyzinc ester) and the final β -hydroxy ester are highly prone to E1cB elimination (dehydration). This retrograde aldol/elimination pathway is triggered by thermal excursions during the reaction or by using an overly acidic quench. Solution: Maintain strict temperature control and quench into a cold ( <5∘C ) mild acid buffer. Advanced continuous-flow processing has been shown to drastically reduce these secondary decomposition reactions, as detailed by2[2].

Quantitative Data: Reaction Optimization Matrices

Table 1: Base Selection & Side Reaction Probabilities for SN​2 Alkylations
Base ChoicepKa (in H2​O ) SN​2 EfficiencyRisk of Ester E2 (Heptene)Risk of Self-CondensationRecommended Use Case
K2​CO3​ ~10.3HighLow Low (with inverse add)Standard phenol/amine alkylations.
Cs2​CO3​ ~10.3Very HighLow ModerateSterically hindered nucleophiles.
NaH >35ModerateModerateHigh Only for non-nucleophilic substrates.
t-BuOK ~17.0LowVery High High Avoid. Promotes rapid elimination.
Table 2: IPC (In-Process Control) Mass Spectrometry Diagnostics
Observed m/z (EI-MS)Diagnostic IndicationCorrective Action
m/z 98 Heptene formation (Ester E2 Elimination).Lower temperature; switch to milder base.
m/z 138 / 139 Bromoacetic acid / Bromoacetate cleavage.Ensure strictly anhydrous conditions.
2M−HBr Dimeric self-condensation product.Slow down addition rate; increase dilution.

Self-Validating Experimental Protocols

Protocol A: Optimized SN​2 Alkylation via Inverse Addition

This protocol is designed as a self-validating system to suppress both E2 elimination of the heptyl group and α -deprotonation self-condensation.

  • Preparation: Dissolve heptan-3-yl 2-bromoacetate (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere. Cool to 0∘C .

  • Nucleophile Activation: In a separate flask, mix the nucleophile (1.1 equiv) and finely milled anhydrous K2​CO3​ (1.5 equiv) in DMF. Stir for 15 minutes.

  • Inverse Addition (Causality Step): Add the nucleophile/base slurry dropwise to the bromoacetate solution over 1 hour.

    • Why this works: By keeping the electrophile in massive excess relative to the active base/enolate, self-condensation is kinetically starved. The mild base prevents E2 elimination of the secondary ester[1],[3].

  • Validation Checkpoint: At t=2h, analyze an aliquot via GC-MS. The protocol is self-validating if the ratio of product mass to m/z 98 (heptene) is >95:5 . If m/z 98 is rising, immediately cool the reaction further.

  • Quench: Quench with cold saturated NH4​Cl to neutralize the base before aqueous workup, preventing late-stage ester hydrolysis.

Protocol B: Temperature-Controlled Reformatsky Reaction

Designed to prevent the E1cB dehydration of the β -hydroxy ester intermediate.

  • Zinc Activation: Activate Zinc dust (1.5 equiv) using 1,2-dibromoethane and TMS-Cl in anhydrous THF.

  • Controlled Addition: Heat the Zinc suspension to 40∘C . Add a mixture of the target aldehyde/ketone (1.0 equiv) and heptan-3-yl 2-bromoacetate (1.2 equiv) via a syringe pump over 2 hours.

    • Why this works: Continuous, slow addition prevents thermal runaway (exotherms). High temperatures directly drive the secondary decomposition (elimination) of the β -alkoxyzinc ester[2].

  • Cold Quench (Critical Step): Cool the mixture to −10∘C . Quench rapidly by pouring into a vigorously stirred mixture of ice and 1M HCl.

  • Validation Checkpoint: Analyze the crude organic layer via 1H -NMR. The absence of vinylic protons (typically 5.5–7.0 ppm) confirms that the E1cB elimination to the α,β -unsaturated ester was successfully suppressed.

Reformatsky SM Heptan-3-yl 2-bromoacetate + Carbonyl + Zn Intermediate β-Alkoxyzinc Ester (Reformatsky Reagent) SM->Intermediate Insertion & Addition Desired β-Hydroxy Ester (Controlled Workup) Intermediate->Desired Mild Acid Quench (< 10 °C) Elimination α,β-Unsaturated Ester (E1cB Dehydration) Intermediate->Elimination Heat / Strong Acid (Side Reaction) Desired->Elimination Prolonged Heat

Reformatsky reaction workflow and competing E1cB elimination pathway.

References

  • BenchChem. Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them. Provides foundational protocols on base selection to minimize E2 eliminations and saponification in bromoacetate alkylations. 1

  • ACS Publications. Manufacture of a β -Hydroxyester via a Continuous Reformatsky Process. Details the thermal decomposition and elimination side reactions of β -alkoxyzinc esters and how to suppress them. 2

  • RSC Advances. Enabling the facile conversion of acyl hydrazides into N-acyl carbamates via metal-free ionic-based rupture of the N–N linkage. Discusses the impact of basic conditions on transesterification and elimination side reactions when using bromoacetates. 3

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Heptan-3-yl 2-Bromoacetate vs. Ethyl Bromoacetate

Executive Summary & Structural Context Alkylating agents are foundational in synthetic organic chemistry, particularly for the derivatization of amines, thiols, and carboxylic acids. Among these, α -bromo esters are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Alkylating agents are foundational in synthetic organic chemistry, particularly for the derivatization of amines, thiols, and carboxylic acids. Among these, α -bromo esters are highly prized for their bifunctional utility. This guide provides an objective, data-supported comparison between a standard unhindered reagent, ethyl bromoacetate (EBA) , and its highly sterically hindered counterpart, 1 [1].

While both molecules share the same electrophilic α -carbon, the massive difference in their ester alkyl chains dictates completely divergent reactivity profiles in aqueous media and during downstream deprotection steps.

Mechanistic Reactivity Profiles

Nucleophilic Substitution ( SN​2 ) Kinetics

In bimolecular nucleophilic substitution ( SN​2 ) reactions, the α -carbon of the bromoacetate acts as the electrophilic center. EBA features a small, primary ethyl ester group that offers minimal steric resistance, resulting in 2[2].

In contrast, HBA incorporates a bulky, branched secondary alkyl chain (1-ethylpentyl). While this steric bulk is localized on the ester oxygen, the conformational flexibility of the heptyl chain allows it to fold back toward the α -carbon. This slightly increases the activation energy of the SN​2 transition state, resulting in a controlled, moderately reduced alkylation rate compared to EBA[2].

Nucleophilic Acyl Substitution (Ester Hydrolysis)

The most profound divergence between these two reagents lies in their susceptibility to base-catalyzed ester hydrolysis ( BAC​2 mechanism). EBA is highly prone to hydrolysis in aqueous or basic media; at pH 8.0, its half-life is approximately 3[3]. This rapid degradation often leads to poor yields and complex mixtures in aqueous alkylation workflows.

Conversely, HBA is exceptionally resistant to hydrolysis. This phenomenon is governed by the 4, which quantifies how steric bulk influences reaction rates[4]. The massive steric shielding provided by the heptan-3-yl group physically blocks hydroxide ions from attacking the carbonyl carbon, preventing the formation of the requisite tetrahedral intermediate[4]. Consequently, HBA acts as a robust, hydrolysis-resistant alkylating tag.

Reactivity cluster_ethyl Ethyl Bromoacetate (EBA) cluster_heptyl Heptan-3-yl 2-bromoacetate (HBA) EBA Ethyl Bromoacetate EBA_SN2 Fast SN2 Alkylation EBA->EBA_SN2 Amine (Nu:) EBA_Hyd Rapid Ester Hydrolysis EBA->EBA_Hyd H2O / OH- HBA Heptan-3-yl 2-bromoacetate HBA_SN2 Controlled SN2 Alkylation HBA->HBA_SN2 Amine (Nu:) HBA_Hyd Hydrolysis Blocked (Steric Shielding) HBA->HBA_Hyd H2O / OH-

Mechanistic divergence of EBA and HBA in aqueous basic conditions.

Quantitative Data Comparison

PropertyEthyl Bromoacetate (EBA)Heptan-3-yl 2-bromoacetate (HBA)
CAS Number 105-36-259956-53-5
Molecular Weight 167.00 g/mol 237.13 g/mol
Lipophilicity (Estimated logP) 1.12~3.80
Hydrolysis Half-Life (pH 8.0, 25°C) ~18 hours> 14 days (Highly Stable)
Relative SN​2 Reactivity High (Reference = 1.0)Moderate (~0.4 - 0.6)
Ester Cleavage Conditions Mild base (e.g., LiOH, NaOH)Harsh acid/base or Lewis acid

Experimental Protocols

Protocol 1: Chemoselective N-Alkylation in Aqueous Buffer

Objective: Demonstrate the superior stability of HBA in aqueous basic conditions where EBA prematurely degrades.

  • Preparation: Dissolve the target primary amine (1.0 mmol) in 10 mL of a 1:1 mixture of THF and 100 mM sodium borate buffer. Adjust the pH to 8.5.

  • Reagent Addition: Add 1.2 mmol of either EBA or HBA dropwise to the stirring solution at room temperature (25 °C).

  • Reaction Monitoring: Stir the reaction continuously. Use LC-MS to monitor the consumption of the amine and the formation of the alkylated product. Self-validation: For the EBA reaction, explicitly monitor the formation of bromoacetic acid (the hydrolysis byproduct) to quantify reagent degradation.

  • Workup: After 4 hours, dilute the mixture with 10 mL of deionized water and extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Expected Results: EBA typically yields ~60-70% of the desired product due to competitive hydrolysis. HBA yields >90% due to its steric shielding protecting the ester core.

Workflow Start Amine + Bromoacetate in Aqueous Buffer Reaction Stir at RT, pH 8.5 for 4 hours Start->Reaction Extract Liquid-Liquid Extraction (DCM/H2O) Reaction->Extract Analyze LC-MS Analysis Yield & Purity Extract->Analyze

Workflow for chemoselective N-alkylation using bromoacetates.

Protocol 2: Post-Alkylation Ester Cleavage (Deprotection)

Objective: Cleave the ester to reveal the free carboxylic acid.

  • For EBA-derived products: Stir the compound in 2 M LiOH in THF/Water (1:1) at room temperature for 2 hours. Acidify to pH 2 with 1 M HCl to precipitate the free carboxylic acid.

  • For HBA-derived products: Because the heptan-3-yl ester is highly resistant to standard saponification, 5[5]. Heat the compound in 6 M HCl at 80 °C for 12 hours. Alternatively, if the molecule contains acid-sensitive functional groups, utilize Lewis acid-mediated cleavage (e.g., BBr3​ in DCM at -78 °C to room temperature).

References

  • NextSDS. "heptan-3-yl 2-bromoacetate — Chemical Substance Information". NextSDS Chemical Database.[Link]

  • PubChem. "Ethyl bromoacetate | C4H7BrO2 | CID 7748". National Institutes of Health (NIH).[Link]

  • Dalal Institute. "Taft Equation". Physical Organic Chemistry.[Link]

  • The Journal of Organic Chemistry. "A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives". ACS Publications.[Link]

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Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling Heptan-3-yl 2-bromoacetate

As a senior application scientist, I recognize that handling highly reactive halogenated esters requires more than just following a safety data sheet—it requires a fundamental understanding of the chemical's mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a senior application scientist, I recognize that handling highly reactive halogenated esters requires more than just following a safety data sheet—it requires a fundamental understanding of the chemical's mechanistic behavior. Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5) [1] is a potent alkylating agent and lachrymator. This guide provides drug development professionals and laboratory researchers with field-proven, self-validating protocols to ensure absolute safety and operational efficiency.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why Heptan-3-yl 2-bromoacetate is hazardous. The danger stems from two distinct structural features:

  • Mechanistic Toxicology (The Alkylating Warhead): The alpha-carbon of the bromoacetate moiety is highly electrophilic. When exposed to biological tissues (corneal fluid, respiratory mucosa, or skin), it rapidly undergoes an irreversible SN​2 nucleophilic substitution reaction with the sulfhydryl (-SH) and primary amine (-NH2) groups of cellular proteins and DNA[2][3]. This causes immediate cellular necrosis, chemical burns, and extreme lachrymatory (tear-producing) effects[4].

  • Lipophilic Penetration (The Heptyl Chain): Unlike its lighter homologues (e.g., methyl or ethyl bromoacetate), the bulky heptan-3-yl hydrocarbon chain significantly increases the molecule's lipophilicity. This allows the chemical to rapidly permeate standard laboratory gloves and the lipid-rich stratum corneum of the skin, making transdermal toxicity a critical and elevated concern[5][6].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic alkylating agents. The following matrix outlines the mandatory protective gear and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl rubber or Silver Shield gloves (Double gloving required)Standard nitrile is highly permeable to lipophilic halogenated esters. Butyl rubber prevents rapid transdermal breakthrough of the heptyl chain[5].
Eye/Face Protection Indirect-vent chemical splash goggles + Full face shieldBromoacetates are potent lachrymators. Vapors rapidly attack the aqueous tear film, causing severe corneal alkylation and potential blindness[2][3].
Body Protection Chemically resistant lab coat (e.g., Tychem) or impermeable apronPrevents transdermal absorption. The lipophilic nature of the heptan-3-yl group enhances skin penetration upon contact[5][6].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesRequired if handling outside a certified fume hood to prevent inhalation of corrosive, lachrymatory vapors that cause respiratory tract burns[7].
Operational Workflow & Methodologies

Every protocol handling Heptan-3-yl 2-bromoacetate must be a self-validating system —meaning the safety measures inherently prove they are working before the hazard is introduced.

Protocol 1: Safe Aliquoting and Handling
  • Environmental Verification & Self-Validation: Ensure the chemical fume hood is certified and operating with a face velocity between 80-120 feet per minute (fpm)[8]. Self-Validation Step: Tape a small piece of tissue to the bottom of the sash. The inward deflection provides continuous, visual confirmation of negative pressure and vapor containment before you open the chemical.

  • Proactive Quench Preparation: Before opening the reagent bottle, prepare a beaker of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) inside the hood. Self-Validation Step: If a minor drip occurs, the immediate availability of the quench solution prevents panic and limits exposure time, validating your preparedness.

  • Closed-System Transfer: Use a gas-tight syringe or a cannula system purged with inert gas (nitrogen or argon) to transfer the liquid. This minimizes vapor release and prevents ambient moisture from degrading the ester into corrosive bromoacetic acid and hydrogen bromide[4].

  • Immediate Decontamination: Submerge all used transfer equipment (needles, syringes, glassware) directly into the prepared sodium thiosulfate quenching solution. Allow it to sit for at least 30 minutes to fully deactivate the electrophilic alpha-carbon via nucleophilic attack before standard washing.

Workflow A Pre-Operation: Verify Hood Face Velocity (80-120 fpm) & Don PPE B Prepare Quenching Solution (10% Sodium Thiosulfate) A->B C Execute Closed-System Chemical Transfer B->C D Spill or Exposure Detected? C->D E Quench Residuals & Dispose as Halogenated Waste D->E No (Normal Ops) F Evacuate Area & Deploy SCBA Team D->F Yes (Large Spill) G Apply Quench Solution & Absorb with Inert Media D->G Yes (Small Spill) G->E

Figure 1: Operational and emergency workflow for handling Heptan-3-yl 2-bromoacetate.

Emergency Spill Response & Containment

Because this chemical is a potent lachrymator, spill response must focus on immediate chemical deactivation rather than mere mechanical absorption.

Protocol 2: Spill Containment and Quenching
  • Evacuation and Assessment: For spills larger than 50 mL outside a hood, immediately evacuate the laboratory. Personnel must not re-enter without a Self-Contained Breathing Apparatus (SCBA) and heavy-duty protective suits[7].

  • Source Isolation: Eliminate all ignition sources, as the organic vapors are combustible. Ensure fume hood sashes are lowered to maximize exhaust draw[5].

  • Chemical Quenching (Small Spills): For manageable spills inside the hood, carefully pour the pre-prepared 10% sodium thiosulfate solution over the spill, starting from the perimeter and working inward. The thiosulfate ion will react with the bromoacetate, neutralizing its lachrymatory properties.

  • Inert Absorption: After allowing 15-20 minutes for the quenching reaction to complete, absorb the liquid with an inert material (e.g., dry sand, earth, or vermiculite)[8]. Never use combustible absorbents like sawdust, as halogenated esters can react exothermically.

  • Mechanical Cleanup: Sweep the absorbed material using non-sparking tools and place it into a sealable hazardous waste container[9].

Waste Disposal Plan

Improper disposal of alkylating agents poses severe downstream risks to environmental health and sanitation workers.

  • Chemical Segregation: Heptan-3-yl 2-bromoacetate waste must be strictly segregated from incompatible materials, particularly strong bases, oxidizing agents, and aqueous acids, which can trigger violent exothermic reactions[2].

  • Mandatory Pre-Quenching: Never dispose of unreacted bromoacetates directly into general organic waste carboys. Always quench the electrophilic ester with a mild nucleophile (sodium thiosulfate or dilute ammonia) to convert it into a non-toxic derivative prior to disposal.

  • Regulatory Labeling: Collect the quenched, absorbed mixture in a high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Halogenated Organics (Quenched Bromoacetate Derivatives)" and dispose of via a certified hazardous waste incineration facility[9].

References
  • NextSDS. "heptan-3-yl 2-bromoacetate — Chemical Substance Information." NextSDS, [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Ethyl Bromoacetate." NJ.gov, [Link]

  • Cole-Parmer. "Material Safety Data Sheet: Bromoacetyl bromide." Cole-Parmer, [Link]

  • University of Wisconsin-Whitewater. "Material Safety Data Sheet: Bromoacetic acid." UWW.edu, [Link]

  • NextSDS. "Heptadecan-9-yl 8-bromooctanoate — Chemical Substance Information." NextSDS, [Link]

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